2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The compound 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, also known as DMXAA or AS1404, is a thiazole compound. Thiazole compounds have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, they can undergo metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable carbonyl compound.
Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor in the treatment of neurodegenerative disorders.
2-(methylthio)benzo[d]thiazol-6-ol: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Uniqueness
2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide stands out due to the presence of both fluorine atoms and a methylthio group, which enhance its chemical reactivity and potential biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c1-21-15-19-11-6-5-8(7-12(11)22-15)18-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZZNKIIZWQCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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